molecular formula C18H25NO6 B3430731 Gynuramine CAS No. 85611-43-4

Gynuramine

Cat. No. B3430731
CAS RN: 85611-43-4
M. Wt: 351.4 g/mol
InChI Key: XVKRSUITGOSAJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Gynuramine has a complex molecular structure. Its IUPAC name is (1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione . The structure can be represented by different formats such as Canonical SMILES and Isomeric SMILES .


Physical And Chemical Properties Analysis

Gynuramine is a powder . It has a molecular weight of 351.4 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Gynura Species and Traditional Medicinal Uses

Gynura species, including Gynura japonica and Gynura divaricata, have been traditionally used in Asia for treating various ailments such as diabetes, high blood pressure, and other diseases. The pharmacological studies of these plants have confirmed their potential for therapeutic applications, including their antioxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, and antimicrobial activities. These findings support the traditional uses of Gynura species in treating oxidative stress and inflammatory-related diseases (Meng et al., 2021); (Tan et al., 2020).

Pharmacological Studies on Gynura Species

Various studies have been conducted to explore the pharmacological potential of Gynura species. For instance, Gynura divaricata has been found to have antihypertensive effects in rats, indicating its potential as a therapeutic agent for hypertension. This study highlighted the benefits of Gynura divaricata in improving cardiovascular and renal dysfunction in hypertension models (Hong et al., 2020).

Phytochemical Analysis and Bioactive Compounds

Phytochemical studies of Gynura species have led to the isolation of various compounds such as phenolics, flavonoids, alkaloids, terpenoids, steroids, cerebrosides, and other bioactive compounds. These studies are crucial for understanding the chemical constituents that contribute to the bioactivities of Gynura species and for exploring their therapeutic potential in various diseases (Bari et al., 2021).

Mechanism of Action

The mechanism of action of Gynuramine is not clearly defined in the literature. The mechanism of action of a compound typically refers to how it interacts with biological systems to produce a specific effect .

Safety and Hazards

Gynuramine is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water and consult a doctor .

properties

IUPAC Name

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3-/t13-,14+,15+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRSUITGOSAJK-WXVZNDRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gynuramine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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